molecular formula C22H34BNO5 B14769023 tert-Butyl cyclopropyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate

tert-Butyl cyclopropyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate

Cat. No.: B14769023
M. Wt: 403.3 g/mol
InChI Key: ZMVBSGDCHJGJDD-UHFFFAOYSA-N
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Description

tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate is a complex organic compound that features a tert-butyl group, a cyclopropyl group, and a boronate ester moiety

Preparation Methods

The synthesis of tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the boronate ester: This step involves the reaction of 4-bromo-phenol with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.

    Coupling with the carbamate: The boronate ester is then coupled with tert-butyl N-cyclopropylcarbamate using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Chemical Reactions Analysis

tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate undergoes several types of chemical reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate in Suzuki-Miyaura coupling involves the following steps:

Properties

Molecular Formula

C22H34BNO5

Molecular Weight

403.3 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate

InChI

InChI=1S/C22H34BNO5/c1-20(2,3)27-19(25)24(17-10-11-17)14-15-26-18-12-8-16(9-13-18)23-28-21(4,5)22(6,7)29-23/h8-9,12-13,17H,10-11,14-15H2,1-7H3

InChI Key

ZMVBSGDCHJGJDD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(C3CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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